Product packaging for Isolongifolane(Cat. No.:)

Isolongifolane

Cat. No.: B1262877
M. Wt: 206.37 g/mol
InChI Key: HMRWHLXCRJQBMQ-BQELKBSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolongifolane is a tricyclic sesquiterpene hydrocarbon, recognized for its distinctive woody and amber incense-like odor . In scientific research, it serves as a valuable intermediate in biomimetic synthesis. Studies have successfully achieved the formation of the isolongifolene skeleton in only four steps using enzyme-mimicking supramolecular catalysts, highlighting its utility in exploring efficient synthetic routes for complex terpene structures . A significant area of application is in nanotechnology and drug delivery. Isolongifolene-loaded chitosan nanoparticles have been formulated and characterized for potential use in cancer treatment. These nanoparticles demonstrate good plasma stability, hemocompatibility, and a constant in-vitro release pattern, suggesting their promise as an adjuvant system to combat multi-drug resistance in solid tumors . This makes this compound a compound of interest for developing novel therapeutic delivery methods. This product is designated For Research Use Only (RUO). It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, drug administration, or any other clinical applications involving humans or animals . The product is of high purity, ensuring consistency and reliability for your research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26 B1262877 Isolongifolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene

InChI

InChI=1S/C15H26/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h11-12H,5-10H2,1-4H3/t11-,12?,15-/m0/s1

InChI Key

HMRWHLXCRJQBMQ-BQELKBSMSA-N

Isomeric SMILES

CC1(CCCC2[C@@]13CC[C@@H](C3)C2(C)C)C

Canonical SMILES

CC1(CCCC2C13CCC(C3)C2(C)C)C

Origin of Product

United States

Synthetic Methodologies for Isolongifolane and Its Derivatives

Strategies for Isolongifolene (B72527) Generation

The generation of isolongifolene is predominantly achieved through the isomerization of its naturally abundant isomer, longifolene (B8805489). This transformation involves intramolecular rearrangements, typically catalyzed by acids.

The isomerization of longifolene to isolongifolene is a classic example of a carbocation-mediated molecular rearrangement. This process is initiated by the protonation of the exocyclic double bond in longifolene, leading to the formation of a tertiary carbocation. This intermediate then undergoes a series of skeletal rearrangements, ultimately resulting in the formation of the more thermodynamically stable isolongifolene.

The acid-catalyzed rearrangement of longifolene to isolongifolene is a well-established method. jetir.org This transformation is a prime example of a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to a neighboring carbon. wikipedia.orglscollege.ac.in The reaction is typically initiated by a Brønsted or Lewis acid.

The generally accepted mechanism proceeds as follows:

Protonation of the exocyclic double bond of longifolene by an acid catalyst generates a tertiary carbocation.

This carbocation undergoes a 1,2-alkyl shift, a key step in the Wagner-Meerwein rearrangement, leading to a bridged carbocation intermediate.

A subsequent deprotonation from an adjacent carbon atom results in the formation of the endocyclic double bond characteristic of isolongifolene.

Various acid catalysts have been employed for this purpose, including mineral acids like sulfuric acid in conjunction with acetic acid, as well as organic acids such as bromoacetic acid. google.com The use of acetic acid and sulfuric acid in dioxane has been reported for the hydration of longifolene, which also yields isolongifolene as a major product alongside sesquiterpene alcohols. google.com However, these methods often require stoichiometric amounts of corrosive acids, leading to challenges in product separation and waste disposal. google.com

Acid CatalystReaction ConditionsObserved Yield of IsolongifoleneReference
Acetic Acid and Sulfuric Acid in Dioxane22-24°C for 60h, then 52°C for 10hApproximately 66% googleapis.com
Bromoacetic AcidNot specifiedReported as a method for acid-catalyzed rearrangement google.com

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in organic synthesis, known for promoting various rearrangements, including those in terpenes. heyigasglobal.commedcraveonline.comheyigasglobal.com In the context of isolongifolene synthesis, BF₃·OEt₂ serves as an efficient catalyst for the isomerization of longifolene. sphinxsai.com As a Lewis acid, it accepts an electron pair from the double bond of longifolene, which initiates the cascade of carbocation rearrangements. royalsocietypublishing.org

The reaction mechanism is analogous to the Brønsted acid-catalyzed pathway, with the Lewis acid initiating the formation of the crucial carbocation intermediate. A typical procedure involves refluxing longifolene with boron trifluoride etherate in a suitable solvent. sphinxsai.com This method offers the advantage of being a more controlled and often higher-yielding process compared to some mineral acid-based procedures.

CatalystSolventReaction ConditionsKey FeaturesReference
Boron Trifluoride Etherate (BF₃·OEt₂)Not specified in detail, but ether is impliedRefluxEfficient Lewis acid-catalyzed rearrangement sphinxsai.com

Recent advancements in catalysis have led to the development of more sustainable and selective methods for the synthesis of isolongifolene. These approaches focus on the use of solid acid catalysts and biomimetic systems to overcome the limitations of traditional homogeneous acid catalysis.

The use of solid acid catalysts represents a significant step towards greener and more efficient chemical processes. googleapis.com These catalysts are generally non-corrosive, reusable, and easily separable from the reaction mixture, simplifying product purification and minimizing waste. googleapis.com For the isomerization of longifolene to isolongifolene, several solid acids have demonstrated high efficacy.

Nanocrystalline Sulfated Zirconia: This solid superacid has emerged as a highly effective catalyst for the solvent-free isomerization of longifolene. google.com Its high surface acidity, attributed to the presence of sulfate (B86663) groups on the zirconia surface, is crucial for its catalytic activity. google.commdpi.com The porous structure of nanocrystalline sulfated zirconia facilitates the diffusion of reactant and product molecules. google.com This catalyst has been shown to achieve high conversion rates of longifolene with excellent selectivity for isolongifolene under solvent-free conditions. google.com The catalytic performance is influenced by factors such as calcination temperature, which affects the crystal phase and surface area of the catalyst. mdpi.comaston.ac.uk

Montmorillonite (B579905) Clay: Acid-activated montmorillonite clays (B1170129), such as K10, have also been successfully employed as catalysts for the isomerization of longifolene. sphinxsai.com These clays possess Brønsted and Lewis acid sites on their surface, which are responsible for their catalytic activity. The reaction is typically carried out at elevated temperatures, and high conversion and selectivity to isolongifolene have been reported. sphinxsai.com

Silica (B1680970) Functionalized with Propylsulfonic Acid: This solid acid catalyst provides an efficient metal-free option for the solvent-free isomerization of longifolene, achieving complete conversion and high selectivity. researchgate.net

Solid Acid CatalystReaction ConditionsConversion of LongifoleneSelectivity for IsolongifoleneReference
Nanocrystalline Sulfated ZirconiaSolvent-free, 120-200°C>90%~100% googleapis.com
Montmorillonite Clay K10120°C>90%100% sphinxsai.com
Silica Functionalized with Propylsulfonic AcidSolvent-free, 180°C, 40 minComplete~100% researchgate.net

A groundbreaking approach to terpene synthesis involves the use of supramolecular capsules that mimic the function of natural cyclase enzymes. nih.gov The hexameric resorcinarene (B1253557) capsule is a self-assembled nanoreactor that can catalyze complex terpene cyclizations within its confined cavity. researchgate.netresearchgate.netacs.org This capsule is formed from six resorcinarene units held together by hydrogen bonds, creating an internal volume that can encapsulate substrate molecules. nih.gov

In the synthesis of isolongifolene, the resorcinarene capsule acts as an artificial terpene cyclase. springernature.com It provides a unique microenvironment that stabilizes cationic intermediates and directs the reaction pathway towards a specific product. researchgate.net The catalytic process involves the encapsulation of a linear terpene precursor, which then undergoes a biomimetic tail-to-head terpene cyclization and rearrangement cascade within the capsule to form isolongifolene. nih.govspringernature.com This method is highly selective and can produce complex terpene skeletons in a few steps, mirroring the efficiency of enzymatic processes in nature. nih.gov The catalytic activity of the capsule is dependent on the presence of a co-catalyst, such as HCl, and is influenced by the encapsulation of the substrate within the capsule's cavity. nih.gov

This enzyme-mimicking strategy represents a significant advancement in synthetic organic chemistry, offering a highly controlled and selective route to complex natural products like isolongifolene. nih.gov

Novel Catalytic Approaches in Isolongifolene Synthesis

Synthesis of Isolongifolane Derivatives

The synthesis of this compound derivatives often commences with the strategic modification of isolongifolene, a tricyclic sesquiterpene. A key transformation in this synthetic pathway is the epoxidation of the double bond in isolongifolene to form isolongifolene epoxide. This epoxide serves as a versatile intermediate, amenable to a variety of rearrangement reactions that lead to a diverse array of this compound derivatives, some of which are valued in the fragrance industry. sphinxsai.comacs.org

Epoxidation Reactions of Isolongifolene

The conversion of isolongifolene to isolongifolene epoxide can be accomplished through several oxidative methods. The choice of method can influence the efficiency and selectivity of the reaction.

The epoxidation of isolongifolene can be effectively achieved using peracids, such as peracetic acid. sphinxsai.comgoogle.com This reaction is a classic method for converting alkenes to epoxides. The process involves the reaction of isolongifolene with a peracid in a suitable solvent. For instance, reacting isolongifolene with peracetic acid yields isolongifolene oxide. google.com Another peracid that has been utilized for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction with peracids typically results in the formation of the α-epoxide. sphinxsai.com This epoxide is a crucial intermediate for the synthesis of various fragrance compounds. sphinxsai.comgoogle.com

A greener approach to the epoxidation of isolongifolene involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst. sphinxsai.comresearchgate.net This method is considered an aerobic epoxidation. For example, isolongifolene can be converted to isolongifolene epoxide using hydrogen peroxide in acetic acid with a cation ion exchange resin, such as Tulsion T-42, acting as a catalyst. sphinxsai.com The reaction proceeds via the in situ formation of peracetic acid from the reaction between acetic acid and hydrogen peroxide, which then acts as the epoxidizing agent. sphinxsai.com This heterogeneous catalytic process is characterized by the presence of a solid catalyst, an aqueous phase, and the organic substrate. sphinxsai.com

The efficiency and selectivity of epoxidation reactions can be enhanced by the use of transition metal complexes as catalysts.

Mn(OAc)₃·2H₂O: Manganese(III) acetate (B1210297) dihydrate has been employed as a catalyst in the aerobic epoxidation of isolongifolene. sphinxsai.com This method can be carried out using pivalaldehyde and oxygen in a fluorous solvent. The use of Mn(OAc)₃·2H₂O facilitates the epoxidation, yielding isolongifolene epoxide in good yields. sphinxsai.com

Cobalt-containing MCM-41: Mesoporous materials, such as cobalt-containing MCM-41, have also been investigated as catalysts for epoxidation reactions. researchgate.netias.ac.in These materials offer a high surface area and well-defined pore structures, which can enhance catalytic activity. Cobalt-containing MCM-41 has been shown to catalyze the oxidation of cyclic olefins, demonstrating its potential for use in the epoxidation of substrates like isolongifolene. ias.ac.in

The following table summarizes the catalytic systems used in the epoxidation of isolongifolene.

Catalyst Oxidant Key Features
Peracids (e.g., Peracetic acid, m-CPBA) Peracid A classic and effective method for epoxidation. acs.orggoogle.com
Cation ion exchange resin (Tulsion T-42) Hydrogen Peroxide/Acetic Acid A heterogeneous catalytic system considered a greener approach. sphinxsai.com
Mn(OAc)₃·2H₂O Oxygen/Pivalaldehyde A transition metal-catalyzed aerobic epoxidation. sphinxsai.com

Rearrangement Chemistry of Isolongifolene Epoxide

Isolongifolene epoxide is a valuable intermediate that can undergo various rearrangements to yield a range of this compound derivatives. These rearrangements are often acid-catalyzed and can lead to the formation of ketones and alcohols with desirable olfactory properties. sphinxsai.com

A significant rearrangement pathway for isolongifolene epoxide is the Wagner-Meerwein rearrangement. sphinxsai.comwikipedia.org This type of rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org In the case of isolongifolene epoxide, treatment with a catalytic amount of acid can induce this rearrangement.

For example, the treatment of isolongifolene epoxide can lead to the formation of 8-oxo-7-β-H-isolongifolane and an olefinic secondary alcohol. sphinxsai.com This transformation is believed to proceed through a Wagner-Meerwein rearrangement mechanism. sphinxsai.com The resulting ketone, 8-oxo-7-β-H-isolongifolane, is of particular interest in the fragrance industry due to its woody odor. sphinxsai.com This ketone can be further epimerized to the more stable 7-α-H isomer, which also possesses a sweet, woody scent. sphinxsai.com

The reaction conditions can influence the product distribution of the rearrangement. For instance, exposure of isolongifolene epoxide to active adsorbents like alumina (B75360) (Al₂O₃) or silica gel (SiO₂-gel) can also trigger its isomerization. sphinxsai.com

Acid-Induced Rearrangements (e.g., HCl in CHCl₃)

The rearrangement of this compound precursors, particularly isolongifolene epoxide, can be effectively induced by acidic conditions. Treatment of isolongifolene epoxide with a 1% solution of hydrochloric acid (HCl) in chloroform (B151607) (CHCl₃) leads to a notable molecular rearrangement. sphinxsai.com This reaction primarily yields 8-oxothis compound. sphinxsai.com Alongside this ketone, the reaction also produces an olefinic secondary alcohol as a secondary product. sphinxsai.com This transformation underscores the utility of acid catalysis in modifying the this compound skeleton, leveraging the reactivity of the epoxide ring to facilitate skeletal changes and the formation of carbonyl compounds. sphinxsai.com

Solid Adsorbent-Induced Rearrangements (e.g., Al₂O₃, SiO₂ Gel)

Rearrangements of the this compound framework can also be initiated by exposure to active solid adsorbents. When isolongifolene epoxide is treated with active aluminum oxide (Al₂O₃) or silica (SiO₂) gel, it undergoes a rapid rearrangement. sphinxsai.com This process leads to the isomerization of the epoxide into a secondary alcohol. sphinxsai.com The use of these solid adsorbents provides a heterogeneous catalytic approach for the transformation, which can offer advantages in terms of reaction workup and catalyst separation. sphinxsai.com The reaction on these active surfaces demonstrates that the epoxide can rearrange to form tetracarbocyclic derivatives, further highlighting the chemical versatility of this substrate. sphinxsai.com

Epimerization of this compound Ketones

The stereochemistry of this compound ketones can be altered through epimerization. Specifically, the saturated ketone 8-oxo-7-β-H-isolongifolane can be converted to its more stable epimer, 8-oxo-7-α-H-isolongifolane. sphinxsai.com This conversion is described as a simple process, which can be achieved by slowly distilling the β-epimer over a caustic substance. sphinxsai.com The resulting 7(α)-H derivative is noted for its perfumery applications due to its sweet, woody scent. sphinxsai.com An analysis of a reaction sample showed a mixture containing 15.80% of the 7-β-H epimer and 77.17% of the more stable 7-α-H epimer, indicating that the equilibrium favors the alpha configuration. sphinxsai.com

Reduction Reactions of this compound Epoxides and Ketones

Reduction reactions are a fundamental method for the synthesis of alcohols from epoxides and ketones. In the context of this compound, the reduction of epoxides can be achieved through nucleophilic addition of a hydride (H⁻) from reagents like lithium aluminum hydride (LiAlH₄), which opens the epoxide ring to form the corresponding alcohol. wikipedia.org This reductive ring-opening is a common and effective method for converting epoxides to alcohols. researchgate.net Similarly, ketones within the this compound structure can be reduced to their corresponding secondary alcohols. While specific reducing agents for this compound ketones are not detailed in the provided sources, this transformation is a standard procedure in organic synthesis. The formation of secondary alcohols as byproducts during the rearrangement of isolongifolene epoxide also points to reductive processes or alternative reaction pathways occurring simultaneously. sphinxsai.com

Derivatization for Functional Group Transformations

Formation of this compound Ketones (e.g., 8-oxo-7-β-H-isolongifolane, 8-oxo-7-α-H-isolongifolane)

The synthesis of specific this compound ketones is a key transformation, often starting from isolongifolene. The epoxidation of isolongifolene with peracids yields an α-epoxide. sphinxsai.com This isolongifolene epoxide serves as a crucial intermediate which, upon rearrangement, produces the saturated ketone 8-oxo-7-β-H-isolongifolane. sphinxsai.com This rearrangement can be triggered by various conditions, including treatment with a sodium bicarbonate solution, which results in approximately 70% yield of the ketone. sphinxsai.com The primary product, 8-oxo-7-β-H-isolongifolane, can then be epimerized, as previously described, to the more stable 8-oxo-7-α-H-isolongifolane by distillation over caustic material. sphinxsai.com

Synthesis of this compound Ketones
Starting MaterialReactionReagents/ConditionsProduct(s)Citation
IsolongifoleneEpoxidationPeracidsIsolongifolene α-epoxide sphinxsai.com
Isolongifolene epoxideRearrangement1% HCl in CHCl₃8-oxothis compound, Olefinic secondary alcohol sphinxsai.com
Isolongifolene epoxideRearrangementSodium bicarbonate solution8-oxo-7-β-H-isolongifolane (~70%), Olefinic secondary alcohol (~1-5%) sphinxsai.com
8-oxo-7-β-H-isolongifolaneEpimerizationSlow distillation over caustic8-oxo-7-α-H-isolongifolane sphinxsai.com
This compound Alcohol Synthesis

This compound alcohols can be synthesized through the rearrangement of isolongifolene epoxide. As a byproduct of the acid-induced rearrangement with 1% HCl in CHCl₃, an olefinic secondary alcohol is formed. sphinxsai.com In reactions aimed at producing 8-oxo-7-β-H-isolongifolane via rearrangement, this olefinic secondary alcohol is typically formed in yields of less than 5%. sphinxsai.com Furthermore, treating isolongifolene epoxide with active adsorbents like Al₂O₃ or SiO₂-gel leads to its isomerization, yielding another secondary alcohol. sphinxsai.com These reactions demonstrate that controlled rearrangement of the epoxide intermediate is a viable route to obtaining various this compound alcohols. sphinxsai.com

Synthesis of this compound Alcohols
Starting MaterialReagents/ConditionsProductNotesCitation
Isolongifolene epoxide1% HCl in CHCl₃Olefinic secondary alcoholByproduct in the formation of 8-oxothis compound. sphinxsai.com
Isolongifolene epoxideActive Al₂O₃ or SiO₂-gelSecondary alcoholProduct of isomerization. sphinxsai.com
This compound Acetals Formation

The formation of cyclic acetals from isolongifolanone (B1589518), a ketone derivative of this compound, is a notable transformation that yields compounds with unique olfactory properties. These acetals, specifically cyclic isolongifolanone ketals, are synthesized through the reaction of isolongifolanone with aliphatic 1,2-diols under acidic catalysis. nih.govgoogle.comgoogle.com

The synthesis process begins with isolongifolene, which is first oxidized to produce a mixture of epimeric ketones, primarily this compound-3-one. google.com This ketone mixture is then reacted with a 1,2-diol, such as ethylene (B1197577) glycol or propylene (B89431) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid. google.com To drive the reaction to completion, the water formed during the reaction is continuously removed, typically by azeotropic distillation using an inert solvent like toluene (B28343) or cyclohexane. nih.govgoogle.com This method allows for the preparation of various cyclic acetals, whose structures depend on the specific 1,2-diol used. nih.gov

These resulting acetals are valued in the fragrance industry for their strong, woody, and long-lasting scents with additional floral and moss-like notes. nih.gov

Table 1: Synthesis of this compound Acetals

Precursor Reagents Catalyst Solvent Conditions Product
Isolongifolanone Ethylene Glycol p-Toluenesulfonic acid Toluene Reflux with water separation Cyclic ethylene acetal
Isolongifolanone Propylene Glycol-1,2 p-Toluenesulfonic acid Toluene Reflux for 30 hours Cyclic propylene acetal
Synthesis of this compound Pyrazole (B372694) Compounds

The synthesis of novel pyrazole derivatives incorporating the isolongifolanone skeleton has been explored for potential applications in medicinal chemistry. nih.gov Pyrazoles are a well-known class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov The core synthetic strategy involves the condensation of a diketone with a hydrazine (B178648) derivative. nih.gov

In the context of this compound, a series of pyrazole ring-containing derivatives were synthesized from the parent compound, isolongifolanone. nih.gov This natural product serves as a starting material, which is chemically modified to introduce the pyrazole moiety. While the specific reaction details for creating the this compound-pyrazole hybrid were not fully elaborated in the provided references, the general synthesis of pyrazoles often involves reacting a 1,3-dicarbonyl compound (or a precursor) with hydrazine or its substituted derivatives. nih.govresearchgate.netiosrjournals.org For instance, the Vilsmeier-Haack reaction can be used to form a β-chloro-α,β-unsaturated aldehyde, which then cyclizes with hydrazine to form the pyrazole ring. researchgate.net Research has shown that these novel isolongifolanone-pyrazole derivatives exhibit interesting biological activities, such as antiproliferative effects on cancer cell lines. nih.gov

Synthesis of this compound-Based Fluorescent Indicators

Isolongifolanone, a renewable natural product, has been successfully utilized as a scaffold for the rational design and synthesis of novel fluorescent probes. nih.gov A biocompatible fluorescent probe, designated DN, was developed from isolongifolanone for the selective and sensitive detection of hypochlorite (B82951) (ClO⁻) in physiological environments. nih.gov

The probe was designed to undergo a specific oxidation reaction with hypochlorite, which in turn liberates an isolongifolanone derivative (PA) that emits a strong blue fluorescence. nih.gov This reaction provides a clear "turn-on" fluorescent signal in the presence of the target analyte. The probe demonstrated a very low detection limit for hypochlorite, calculated to be 5.86 x 10⁻⁹ M. nih.gov The practical applicability of this this compound-based indicator was further demonstrated through its use on test strips for the visual detection of hypochlorite and for imaging intracellular hypochlorite in living cells, highlighting its potential in bio-imaging applications. nih.gov

Allylic Oxidation in Isolongifolene Chemistry

Allylic oxidation is a key reaction for the functionalization of isolongifolene, converting an allylic C-H bond into a carbonyl or hydroxyl group. orgsyn.orgnih.govnih.gov This transformation is particularly valuable for producing α,β-unsaturated ketones, which are important intermediates in the synthesis of fine chemicals and fragrances. A green synthesis method for producing isolongifolenone involves the allylic oxidation of isolongifolene using tert-butyl hydroperoxide (TBHP) as the oxidant and copper as the catalyst.

The optimal conditions for this reaction were determined to be a 3% mass fraction of copper catalyst relative to isolongifolene, a 3.5:1 molar ratio of TBHP to isolongifolene, and a 1:1 mass ratio of tert-butyl alcohol (TBA) as the solvent to isolongifolene. The reaction proceeds efficiently at a temperature of 80°C over 12 hours, achieving a yield of over 93% with a purity of 98.75%. This method represents an effective approach for the selective oxidation of isolongifolene. Other transition metal catalysts, such as those based on rhodium, cobalt, and ruthenium, are also known to be effective for allylic oxidations with TBHP, often proceeding through the formation of a tert-butylperoxy radical. nih.govorgsyn.org

Table 2: Optimized Conditions for Allylic Oxidation of Isolongifolene

Parameter Optimal Condition
Catalyst Copper (Cu)
Oxidant tert-Butyl hydroperoxide (TBHP)
Catalyst Loading 3% (by mass of isolongifolene)
Molar Ratio (TBHP:Isolongifolene) 3.5 : 1
Solvent tert-Butyl alcohol (TBA)
Mass Ratio (TBA:Isolongifolene) 1 : 1
Reaction Temperature 80°C
Reaction Time 12 hours
Yield of Isolongifolenone > 93%

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Methodologies

Adhering to the principles of green chemistry, solvent-free reaction methodologies have been developed for the synthesis of this compound and its derivatives. These methods are environmentally friendly as they eliminate the need for organic solvents, which are often volatile, toxic, and difficult to dispose of. mdpi.com

A significant example is the catalytic isomerization of longifolene to isolongifolene. This process can be carried out in a single step without the use of any solvent, employing a nano-crystalline sulfated zirconia solid super acid catalyst. google.com This eco-friendly process is notable for being a single-step, solvent-free catalytic method. google.com Similarly, the oxidation of isolongifolene to produce valuable ketone derivatives can also be performed under solvent-free conditions, resulting in high selectivity for the desired product. sphinxsai.com These solvent-free approaches not only reduce environmental impact but also simplify the reaction work-up and product purification steps. organic-chemistry.org

Utilization of Ion Exchange Resins as Catalysts

The use of solid acid catalysts, particularly ion exchange resins, represents another green chemistry approach in the synthesis of this compound derivatives. samyangtrilite.comicdst.org These resins offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reusability, reduced corrosion, and high selectivity. sphinxsai.comsamyangtrilite.com

In the synthesis of isolongifoline ketone, a cation exchange resin (Tulsion T-421) has been effectively used as a catalyst for the aerobic epoxidation of isolongifoline with hydrogen peroxide in acetic acid. sphinxsai.com The reaction proceeds through the formation of an isolongifoline epoxide intermediate, which then rearranges to the desired ketone. sphinxsai.com The mechanism involves the protonation of the carboxylic group by the resin, followed by nucleophilic attack of hydrogen peroxide to form a peracetic acid intermediate, which then acts as the oxidizing agent. sphinxsai.com This heterogeneous catalytic process demonstrates good yields and showcases the utility of ion exchange resins in producing valuable terpene derivatives through an environmentally safer and more efficient pathway. sphinxsai.comresearchgate.net

Sustainable Catalytic Systems for this compound Chemistry

The development of sustainable catalytic systems for the synthesis and derivatization of this compound is a focal point of contemporary research, driven by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by utilizing renewable resources, minimizing waste, and employing catalysts that are efficient, recyclable, and environmentally benign. scrivenerpublishing.comnih.govresearchgate.net The application of these systems to this compound chemistry targets key transformations such as the isomerization of precursors and the functionalization of the this compound scaffold.

One of the primary routes to this compound involves the acid-catalyzed rearrangement of longifolene. Traditionally, this has been achieved using homogeneous mineral acids or Lewis acids, which are often corrosive, difficult to separate from the reaction mixture, and generate significant waste. Sustainable alternatives focus on the use of solid acid catalysts, which are easily recoverable and reusable. researchgate.net

Heterogeneous catalysts, such as silica-supported phosphotungstic acid (H₃PW₁₂O₄₀), have demonstrated high efficiency in the solvent-free isomerization of longifolene to isolongifolene. researchgate.net This approach not only simplifies catalyst recovery but also aligns with the green chemistry principle of minimizing solvent usage. rsc.org The use of such solid acids can provide high turnover numbers and can be regenerated and reused multiple times, enhancing the economic and environmental viability of the process. researchgate.net

Another area of focus is the sustainable oxidation of this compound to produce valuable derivatives, such as isolongifolanone. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are toxic and environmentally harmful. Green catalytic approaches employ cleaner oxidants like hydrogen peroxide or molecular oxygen in conjunction with efficient catalysts. For instance, the epoxidation of this compound can be achieved using hydrogen peroxide in the presence of a cation exchange resin as a heterogeneous catalyst. sphinxsai.com This method avoids the use of peracids and facilitates catalyst separation. The resulting epoxide can then be rearranged to the corresponding ketone. sphinxsai.com

Biocatalysis represents a frontier in the sustainable synthesis of complex molecules like terpenes. nih.govmdpi.com Enzymes, operating under mild conditions in aqueous media, offer unparalleled selectivity and can significantly reduce the environmental footprint of chemical transformations. nih.gov While specific enzymes for the direct cyclization to this compound are not yet mainstream, the broader field of terpene cyclases is an active area of research. nih.gov Engineered enzymes could potentially be developed to catalyze the cyclization of farnesyl pyrophosphate to form the this compound skeleton, offering a highly sustainable and atom-economical route.

The following interactive table summarizes various catalytic systems relevant to the sustainable chemistry of this compound and its precursors.

Precursor/SubstrateCatalystReaction TypeKey Sustainable Features
LongifoleneSilica-supported H₃PW₁₂O₄₀IsomerizationHeterogeneous, solvent-free, reusable catalyst researchgate.net
This compoundCation exchange resin (Tulsion T-42) / H₂O₂EpoxidationHeterogeneous catalysis, use of a green oxidant sphinxsai.com
Farnesyl PyrophosphateEngineered Terpene Cyclase (Hypothetical)CyclizationBiocatalysis, mild reaction conditions, aqueous medium nih.govnih.gov
α-PinenePhosphotungstic heteropoly acidsIsomerizationEfficient, environmentally friendly heterogeneous catalyst researchgate.net

Further advancements in this field are geared towards the development of multifunctional catalysts that can perform several transformations in a single pot, a concept known as tandem or cascade catalysis. rsc.org This approach minimizes waste by reducing the number of intermediate purification steps. The integration of photocatalysis is also a promising avenue, utilizing light as a clean energy source to drive chemical reactions. nih.gov As the demand for sustainable chemical manufacturing grows, the application of these innovative catalytic systems will be crucial in the production of this compound and its derivatives.

Reaction Mechanisms and Mechanistic Investigations in Isolongifolane Chemistry

Elucidation of Longifolene (B8805489) to Isolongifolene (B72527) Isomerization Mechanisms

The isomerization of longifolene to isolongifolene is a classic example of an acid-catalyzed skeletal rearrangement. khanacademy.orggoogle.com This transformation does not proceed under thermal conditions alone, highlighting the crucial role of a catalyst. Various acidic catalysts, ranging from strong protic acids like sulfuric acid to Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and solid acids, have been employed to facilitate this reaction. khanacademy.orgwordpress.com

The prevailing mechanism involves the protonation of the exocyclic double bond of longifolene by a Brønsted acid or coordination with a Lewis acid. wordpress.comresearchgate.net This initial step generates a carbocationic intermediate. The subsequent rearrangement is driven by the inherent strain in the longifolene framework and proceeds through a series of carbocationic shifts to achieve a more stable structure.

A proposed mechanistic pathway using a solid acid catalyst, such as nano-crystalline sulfated zirconia, is depicted below. The Brønsted acid sites on the catalyst are believed to be the active centers for this isomerization. wordpress.comresearchgate.net

Protonation: The reaction initiates with the protonation of the exocyclic double bond of longifolene by a proton from the acid catalyst, forming a tertiary carbocation.

Wagner-Meerwein Shift: A 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement, occurs where the C-7 to C-1 bond migrates to the electron-deficient C-8. This relieves some of the ring strain and results in a new carbocationic intermediate.

Deprotonation: The final step involves the elimination of a proton from a carbon adjacent to the carbocation center, leading to the formation of the double bond in isolongifolene and regeneration of the acid catalyst.

The use of solid acid catalysts like montmorillonite (B579905) clay K10 has been shown to provide high selectivity and conversion rates for this isomerization. google.com Kinetic studies have confirmed that the isomerization of longifolene to isolongifolane is a Brønsted acid-catalyzed reaction. wordpress.com

Catalyst TypeExample(s)Key Mechanistic FeatureReference(s)
Lewis Acid BF₃·Et₂OCoordination to the double bond, initiating carbocation formation. khanacademy.orgwordpress.com
Solid Acid Sulfated ZirconiaProtonation via Brønsted acid sites on the catalyst surface. google.comwordpress.comresearchgate.net
Clay Catalyst Montmorillonite K10Provides acid sites for efficient and selective isomerization. google.com

Detailed Mechanistic Studies of this compound Epoxidation

This compound can be converted to its corresponding epoxide, a valuable intermediate for the synthesis of fragrance compounds. sphinxsai.comresearchgate.net A common method for this epoxidation is the in situ reaction with peracetic acid, which is generated from acetic acid and hydrogen peroxide, often in the presence of a cation exchange resin as a catalyst. sphinxsai.comresearcherslinks.com

The epoxidation is a heterogeneous catalytic process involving a solid catalyst phase, an aqueous phase (acetic acid, hydrogen peroxide, water), and an organic phase (this compound). sphinxsai.com The mechanism proceeds in two main stages:

Formation of Peracetic Acid: The cation exchange resin, a form of solid acid, catalyzes the formation of peracetic acid from acetic acid and hydrogen peroxide. sphinxsai.comresearcherslinks.com

Protonation of the carbonyl oxygen of acetic acid on the acid site of the resin.

Nucleophilic attack by hydrogen peroxide on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule to yield peracetic acid. sphinxsai.com

Epoxidation of Isolongifolene: The peracetic acid then acts as the oxygen donor in the epoxidation of the this compound double bond. This reaction is believed to follow the "butterfly mechanism," a concerted process where the peracid transfers an oxygen atom to the alkene. youtube.comorientjchem.org

The peracetic acid approaches the double bond of isolongifolene.

The oxygen atom of the peroxy group is transferred to the double bond in a single, concerted step, forming the epoxide ring.

The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. researchgate.net Epoxidation of isolongifolene with peracids typically yields the α-epoxide. sphinxsai.com

Reaction Pathways in Epoxide Rearrangements to Ketones and Alcohols

Isolongifolene epoxide is a versatile intermediate that undergoes novel rearrangements under various conditions to yield valuable products, primarily ketones and alcohols. sphinxsai.comresearchgate.net The product distribution is highly dependent on the reaction conditions, such as the type of catalyst and solvent used. sphinxsai.comresearchgate.net

Acid-catalyzed rearrangement of isolongifolene epoxide is a prominent pathway leading to the formation of ketones. For instance, treatment of the epoxide with an acid catalyst initiates ring-opening to form a carbocation. This is followed by a series of skeletal rearrangements. sphinxsai.com

A key product from this rearrangement is 8-oxo-7-β-H-isolongifolane. sphinxsai.comresearchgate.net The formation of this ketone is rationalized through a Wagner-Meerwein rearrangement. sphinxsai.com The mechanism involves:

Protonation and Ring Opening: The epoxide oxygen is protonated by an acid catalyst, making it a better leaving group. The C-O bond breaks, leading to the formation of a carbocation at the more substituted carbon.

Hydride/Alkyl Shift: A 1,2-hydride or alkyl shift occurs to stabilize the carbocation. In the context of isolongifolene epoxide rearrangement, a complex series of shifts, characteristic of the Wagner-Meerwein rearrangement, leads to a significant alteration of the carbon skeleton.

Formation of Ketone: The resulting carbocation intermediate is then quenched, often through a deprotonation step, to yield the final ketone product. The rearrangement of isolongifolene epoxide to 8-oxo-7-β-H-isolongifolane is a classic example of such a pathway. sphinxsai.com

The ring-opening of epoxides is fundamentally a nucleophilic substitution reaction. chemistrysteps.comlibretexts.org Depending on the conditions (acidic or basic), the mechanism and regioselectivity of the nucleophilic attack can differ. libretexts.orglibretexts.org

Under acidic conditions , the epoxide oxygen is protonated first, creating a good leaving group. The nucleophile (e.g., water, alcohol) then attacks the more substituted carbon of the epoxide, as this carbon bears a greater degree of positive charge in the transition state, which has significant SN1 character. libretexts.orglibretexts.org

Under basic or neutral conditions , a strong nucleophile attacks one of the epoxide carbons in an SN2 fashion. khanacademy.orgmasterorganicchemistry.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.orgmasterorganicchemistry.com This attack causes the ring to open, forming an alkoxide intermediate, which is subsequently protonated during workup to yield an alcohol. masterorganicchemistry.com

In the rearrangement of isolongifolene epoxide, intramolecular rearrangements often dominate over intermolecular nucleophilic attack, especially under acidic conditions, leading to ketones. However, the formation of olefinic secondary alcohols as byproducts suggests that pathways involving nucleophilic attack (by solvent or counter-ions) and subsequent elimination are also operative. sphinxsai.com

The formation of different isomers and byproducts in this compound chemistry can be explained by tautomerism and elimination reactions.

Tautomerism: The initially formed ketone, 8-oxo-7-β-H-isolongifolane, can be epimerized to the more stable 8-oxo-7-α-H-isolongifolane. sphinxsai.com This epimerization likely proceeds through an enol or enolate intermediate via a process known as keto-enol tautomerism. usp.bryoutube.com Under basic conditions (e.g., distillation over caustic), a proton alpha to the carbonyl group is abstracted to form a resonance-stabilized enolate. usp.bryoutube.com Reprotonation of this intermediate can occur from either face, allowing for the inversion of stereochemistry at the α-carbon and leading to the thermodynamically more stable epimer. sphinxsai.comusp.br

Elimination Reactions: The formation of unsaturated alcohols from isolongifolene epoxide is a result of elimination reactions. sphinxsai.com This pathway can be initiated by a base, which abstracts a proton from a carbon adjacent to the epoxide ring (a β-elimination). researchgate.net This leads to the opening of the epoxide ring and the formation of a double bond, resulting in an allylic alcohol. researchgate.net The use of strongly basic, non-nucleophilic reagents can favor this rearrangement pathway. researchgate.net

Reaction TypeKey Intermediate/ProcessResulting Product(s)Reference(s)
Carbocationic Rearrangement Wagner-Meerwein Shift8-oxo-7-β-H-isolongifolane sphinxsai.com
Nucleophilic Attack (Basic) SN2 attack at less substituted carbonDiols, Alcohols libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack (Acidic) SN1-like attack at more substituted carbonDiols, Alcohols libretexts.orglibretexts.org
Tautomerism Keto-enol/enolate intermediateEpimerization of ketones (e.g., 8-oxo-7-α-H-isolongifolane) sphinxsai.comusp.br
Elimination β-eliminationUnsaturated (allylic) alcohols sphinxsai.comresearchgate.net

Mechanistic Aspects of Catalytic Transformations in this compound Chemistry

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. The nature of the catalyst profoundly influences the reaction mechanism and, consequently, the product distribution. wordpress.comresearchgate.net

Solid Acid Catalysts (e.g., Sulfated Zirconia): In the isomerization of longifolene, the acidity of the catalyst is paramount. Studies have shown that the ratio of Brønsted to Lewis acid sites (B/L ratio) on sulfated zirconia can control the selectivity of the reaction. A higher B/L ratio favors further rearrangement of this compound to other products. wordpress.com The mechanism involves the interaction of the alkene with the Brønsted acid sites, leading to carbocation formation and subsequent skeletal rearrangement. wordpress.comresearchgate.net The proximity of the catalytic sites is crucial for promoting selectivity. osti.gov

Ion Exchange Resins (e.g., Tulsion T-421): These materials serve as effective heterogeneous catalysts for the epoxidation of isolongifolene and the subsequent rearrangement. sphinxsai.comresearchgate.net In the epoxidation step, the acidic resin facilitates the formation of the peracid oxidant. sphinxsai.comresearcherslinks.com During the rearrangement of the epoxide to the ketone, the acidic environment provided by the resin promotes the necessary carbocationic intermediates for the Wagner-Meerwein shift. sphinxsai.com The use of these resins offers advantages such as easy separation and reusability. researchgate.netaston.ac.uk

Metal-Based Catalysts: While less common for the primary isomerization and epoxidation, metal catalysts can be employed for other transformations. For instance, palladium catalysts have been shown to selectively isomerize certain epoxides to aldehydes or ketones through a proposed oxidative addition/β-hydride elimination mechanism, which is distinct from the acid-catalyzed carbocationic pathway. acs.org The mechanism of metal-catalyzed epoxidation generally involves the coordination of the metal with the oxidant, followed by oxygen transfer to the alkene. orientjchem.org

The choice of catalyst, therefore, provides a powerful tool to direct the reaction pathway in this compound chemistry, enabling the selective synthesis of desired products by favoring specific mechanistic routes.

Spectroscopic and Advanced Analytical Characterization of Isolongifolane Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of isolongifolane, enabling the separation of this compound from complex mixtures and the assessment of its purity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. ufl.edumeasurlabs.com This method is particularly effective for purity assessment and quantification.

Principle of GC-FID: In GC-FID, the sample is vaporized and carried by an inert gas through a capillary column. ufl.edu The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. ufl.edu As the separated components elute from the column, they are combusted in a hydrogen-air flame. scioninstruments.com This combustion produces ions, generating an electrical current that is proportional to the amount of the analyte, which is then measured by the detector. ufl.eduscioninstruments.com

Application in this compound Analysis: GC-FID is highly suitable for determining the purity of this compound samples. measurlabs.com The area of the peak corresponding to this compound in the resulting chromatogram is compared to the total area of all peaks to calculate its percentage purity. measurlabs.com The technique is valued for its high sensitivity and wide linear range, making it ideal for routine quality control. scioninstruments.comifoodmm.cn For accurate quantification, a calibration curve is typically established using standards of known concentrations. scioninstruments.com

Typical GC-FID Parameters:

ParameterTypical Value/ConditionPurpose
Injector Temperature 250-280°CEnsures rapid and complete vaporization of the sample. raccefyn.co
Column Type Capillary column (e.g., DB-5, HP-5MS)Provides high-resolution separation of components. ufl.edu
Oven Temperature Program 50°C (hold 1 min) to 280°C at 10°C/minSeparates compounds based on their boiling points. raccefyn.co
Carrier Gas Helium or HydrogenTransports the sample through the column. ufl.edu
Detector Temperature 280-300°CPrevents condensation of eluting compounds. raccefyn.co
Injection Volume 0.2 - 1.0 µLAmount of sample introduced into the system. raccefyn.co

This table presents a generalized set of parameters. Specific conditions may vary depending on the instrument and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an indispensable tool for the analysis of this compound and its derivatives. researchgate.net

Principle of GC-MS: Similar to GC-FID, the sample is first separated by gas chromatography. innovatechlabs.com Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). acdlabs.com This high-energy ionization process causes the molecules to fragment in a reproducible manner. acdlabs.comlibretexts.org The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. libretexts.org

Application in this compound Analysis: GC-MS is used for both qualitative and quantitative analysis of this compound. creative-proteomics.com The retention time from the GC provides one level of identification, while the mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for confident identification. innovatechlabs.com The fragmentation pattern provides valuable structural information about the molecule. orientjchem.org

Fragmentation Pattern of this compound: The fragmentation of this compound in the mass spectrometer will produce a characteristic set of fragment ions. While a specific fragmentation pattern for this compound was not found in the provided search results, the general principles of fragmentation for sesquiterpenes can be applied. The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight. Subsequent fragmentation would involve the loss of alkyl groups (e.g., methyl, ethyl) leading to characteristic fragment ions. orientjchem.org

For less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. creative-proteomics.comresearchgate.net This technique is especially powerful in the context of metabolomics, where the goal is to identify and quantify a wide range of metabolites in a biological sample. silantes.com

Principle of LC-MS/MS: In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). mdpi.com The separated components then enter the mass spectrometer. nih.gov In a tandem mass spectrometer, specific ions (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. silantes.com This two-stage mass analysis provides a high degree of specificity and sensitivity. mdpi.com

Application in this compound Metabolomic Analysis: LC-MS/MS can be used to study the metabolism of this compound in various organisms. creative-proteomics.com For instance, it can identify hydroxylated or glycosylated metabolites of this compound in plant extracts or animal plasma. nih.gov The technique's ability to handle complex biological matrices makes it ideal for such studies. silantes.com By using techniques like hydrophilic interaction liquid chromatography (HILIC) in conjunction with reversed-phase chromatography, a broad range of metabolites with varying polarities can be analyzed. mdpi.com

Centrifugal Partition Chromatography (CPC) is a form of counter-current chromatography, which is a liquid-liquid separation technique that does not rely on a solid stationary phase. ijpra.comgilson.com This makes it particularly advantageous for the separation and purification of natural products like this compound, as it avoids irreversible adsorption and sample degradation that can occur with solid supports. plantaanalytica.com

Principle of CPC: CPC utilizes a biphasic liquid system, where one liquid phase is held stationary by a centrifugal force, while the other mobile phase is pumped through it. plantaanalytica.comrotachrom.com The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. rotachrom.com The efficiency of the separation is determined by the partition coefficient (Kd) of the solutes. rotachrom.com

Application in this compound Separation: CPC is a powerful technique for the preparative-scale isolation and purification of sesquiterpenoids, including compounds structurally related to this compound, from complex mixtures like essential oils. nih.gov It offers high loading capacity and the ability to obtain high-purity compounds. plantaanalytica.com The selection of a suitable biphasic solvent system is crucial for a successful separation. nih.gov

Advantages of CPC for Sesquiterpene Separation:

AdvantageDescription
No Solid Support Eliminates issues of irreversible adsorption and sample denaturation. plantaanalytica.com
High Loading Capacity Allows for the processing of larger sample quantities compared to traditional column chromatography. plantaanalytica.com
High Purity and Recovery Can achieve purities greater than 99% with recovery rates exceeding 90%. ijpra.com
Scalability Methods can be scaled up from analytical to industrial production. plantaanalytica.com
Versatility A wide range of biphasic solvent systems can be employed to optimize selectivity. ijpra.com

This table highlights the key benefits of using Centrifugal Partition Chromatography for the separation of natural products.

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. innovatechlabs.com

Principle of FT-IR: An FT-IR spectrometer passes a beam of infrared radiation through the sample. rtilab.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of molecular vibration. rtilab.com The unique pattern of these absorption bands serves as a molecular fingerprint. rtilab.com

Application in this compound Analysis: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydrocarbon structure. Key regions of the spectrum would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the numerous C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the C-H bonds.

FT-IR can be used for the qualitative identification of this compound and to monitor chemical reactions involving this compound, for example, by observing the appearance or disappearance of functional group peaks. caf.ac.cn

Typical FT-IR Absorption Ranges for Hydrocarbons:

Functional GroupVibration TypeWavenumber (cm⁻¹)
C-H (alkane)Stretching2850 - 2960
-CH₂-Bending (Scissoring)~1465
-CH₃Bending (Asymmetric)~1450
-CH₃Bending (Symmetric)~1375

This table provides a general guide to the expected FT-IR absorption bands for a saturated hydrocarbon like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. sigmaaldrich.comwikipedia.orgebsco.com

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each proton and carbon atom within the this compound framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays a complex pattern of signals due to the numerous protons in distinct chemical environments. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic structure. While specific assignments require advanced techniques, the spectrum typically shows a series of multiplets in the aliphatic region (around 0.8-2.5 ppm), corresponding to the methyl, methylene, and methine protons of the fused ring system.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom gives a single peak, simplifying the analysis. bhu.ac.in The chemical shifts in ¹³C-NMR are spread over a wider range than in ¹H-NMR, generally from 0 to 220 ppm for organic compounds, which often allows for the resolution of all carbon signals. bhu.ac.in For this compound, the spectrum will exhibit signals corresponding to the methyl, methylene, methine, and quaternary carbon atoms, with their specific chemical shifts being highly diagnostic of their position within the tricyclic structure. The sensitivity of ¹³C NMR has been significantly enhanced by high-field instruments and cryoprobe technology, making it a highly quantitative method for analysis. mdpi.com

A representative, though generalized, set of expected chemical shift ranges for the carbon atoms in the this compound core is presented below. Actual values can vary based on the specific derivative and solvent used.

Carbon TypeTypical Chemical Shift (ppm)
Methyl (CH₃)15 - 30
Methylene (CH₂)20 - 45
Methine (CH)30 - 55
Quaternary (C)35 - 60

Two-dimensional (2D) NMR spectroscopy provides correlations between different nuclei, which is invaluable for assembling the molecular structure. wikipedia.orgnih.govlibretexts.org These experiments spread the NMR signals into two frequency dimensions, resolving overlapping peaks that can complicate 1D spectra. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orgucl.ac.uk Cross-peaks in the COSY spectrum reveal the connectivity of the proton network throughout the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgresearchgate.net Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net HMBC is crucial for identifying the connectivity between quaternary carbons and the rest of the molecule, as well as for piecing together different fragments of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.org In mass spectrometry, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org

For this compound, which has a molecular formula of C₁₅H₂₆, the expected molecular ion peak [M]⁺ would appear at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. libretexts.orglibretexts.org The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions. libretexts.org In the case of this compound, the fragmentation is likely to involve the cleavage of carbon-carbon bonds within the fused ring system. The study of these fragmentation pathways can provide valuable information for the structural elucidation of unknown this compound derivatives. nih.govcore.ac.uknih.gov Different ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), can be employed, each potentially yielding different fragmentation patterns. cas.cn

Ion TypeDescription
Molecular Ion [M]⁺ The intact molecule with one electron removed. Its m/z value gives the molecular weight.
Fragment Ions Smaller charged particles resulting from the breakup of the molecular ion. The pattern of these ions is characteristic of the molecule's structure.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.govwikidoc.orgnumberanalytics.com This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of all atoms. wikidoc.org

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration of all stereocenters, provided a suitable crystal can be grown. researchgate.netresearchgate.net This is particularly important for confirming the structure of new natural products or the outcome of stereoselective syntheses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduazooptics.com This technique is primarily used to identify the presence of chromophores, which are parts of a molecule that absorb light. azooptics.com

This compound itself, being a saturated hydrocarbon, does not possess any chromophores that absorb significantly in the typical UV-Vis range (200-800 nm). researchgate.net Therefore, its UV-Vis spectrum is generally not informative for structural elucidation. researchgate.net However, if the this compound skeleton is functionalized with groups that are chromophoric, such as carbonyls, conjugated double bonds, or aromatic rings, then UV-Vis spectroscopy becomes a valuable tool for characterizing these derivatives. The wavelength of maximum absorbance (λ_max) can provide information about the nature and extent of the chromophoric system. azooptics.com

Optical Rotation and Polarimetry for Chiral Analysis

This compound is a chiral molecule, meaning it is not superimposable on its mirror image. anton-paar.com Chiral molecules have the property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. wikipedia.orgvedantu.com Polarimetry is the technique used to measure the angle of this rotation. anton-paar.comlibretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature, for a given concentration and path length. rudolphresearch.com The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left). wikipedia.org

The measurement of optical rotation is a crucial step in the characterization of this compound and its derivatives, as it confirms the compound's chirality and can be used to determine its enantiomeric purity. vedantu.com

Natural Occurrence, Isolation, and Biosynthetic Pathways of Isolongifolane

Occurrence of Isolongifolane and its Derivatives in Natural Sources

The distribution of this compound and its related sesquiterpenoids is not uniform across the plant kingdom but is rather concentrated in specific genera. These compounds are key components of the volatile fractions of these plants.

Scientific investigations have identified this compound and its derivatives in several plant genera.

Guarea : A review of the phytochemistry of the Guarea genus has identified this compound as one of approximately 126 sesquiterpenoids isolated from various species within this genus, including Guarea guidonia, G. kunthiana, and G. macrophylla. mdpi.com These compounds are found in the plants' essential oils and extracts. mdpi.com

Croton : Analysis of the essential oil from the stems of Croton pulegioides, a species native to the Caatinga biome in Brazil, revealed the presence of cis-isolongifolane as a notable component, constituting 8.94% of the oil. acgpubs.orgacgpubs.org The genus Croton is well-documented as a source of various mono- and sesquiterpenoids. scielo.br Other studies on Croton species have also identified a rich diversity of sesquiterpenes, though not always specifically this compound. researchgate.netmdpi.com

Cyperus : While direct identification of this compound in Cyperus species is less commonly reported, the essential oils of this genus are known to be rich in sesquiterpenes. icmbio.gov.br For instance, the essential oils of Cyperus articulatus and Cyperus papyrus contain structurally related sesquiterpenes such as cyperene, cyperenone, and rotundene. academicjournals.orgms-editions.cl The chemical composition of Cyperus essential oils can vary significantly based on the species and geographic origin. icmbio.gov.br

This compound and its oxygenated derivatives, which belong to the broader class of sesquiterpenoids, are characteristic components of essential oils and extracts from certain aromatic plants. Their identification is typically accomplished through analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). acgpubs.orgacgpubs.org The presence of cis-isolongifolane in the essential oil of Croton pulegioides stems at a concentration of 8.94% is a specific example of its identification. acgpubs.orgacgpubs.org Similarly, the general phytochemical profile of the Guarea genus confirms the presence of this compound within its sesquiterpenoid fraction. mdpi.com

The following table summarizes the findings on the natural occurrence of this compound in the specified plant genera.

Table 1: Natural Occurrence of this compound in Plant Genera
Plant Genus Species Plant Part Compound Identified Percentage (%) Reference
Guarea Multiple species Not specified This compound Not specified mdpi.com
Croton Croton pulegioides Stems cis-Isolongifolane 8.94 ± 0.54 acgpubs.orgacgpubs.org
Cyperus Not specified Not specified Structurally related sesquiterpenes (e.g., cyperene) identified, but not this compound directly. Not applicable icmbio.gov.bracademicjournals.orgms-editions.cl

Methodologies for Natural Product Isolation of this compound-Type Compounds

The isolation of this compound and related compounds from plant materials involves a multi-step process that begins with extraction to obtain a crude mixture, followed by purification to isolate the target molecules.

Several techniques are employed to extract essential oils and other secondary metabolites from plant tissues.

Hydrodistillation : This is a primary and standard method for extracting essential oils from plant material. utl.pt The process involves the co-distillation of volatile compounds with steam. Plant material is either boiled in water (water distillation) or exposed to steam (steam distillation) in an apparatus like a Clevenger. hielscher.comresearchgate.nettaylorandfrancis.com The volatile components, including sesquiterpenoids like this compound, are carried over with the steam, condensed, and then separated from the aqueous phase. utl.pt This technique was specifically used to obtain the essential oil from Croton pulegioides for the identification of cis-isolongifolane. acgpubs.orgacgpubs.org However, the high temperatures (close to 100°C) can potentially lead to the degradation of heat-sensitive compounds. utl.pt

Solvent Extraction : This method utilizes organic solvents to dissolve and extract compounds from the plant matrix. newdirectionsaromatics.com Solvents are chosen based on the polarity of the target compounds. For sesquiterpenes, which are relatively non-polar, solvents like hexane (B92381), dichloromethane, or ethyl acetate (B1210297) are often used. google.cominnovareacademics.in The process can be carried out at room temperature by soaking the plant material (percolation) or using specialized equipment like a Soxhlet apparatus, which performs a continuous extraction with a warm solvent. nih.gov After extraction, the solvent is removed, typically under reduced pressure, to yield a concentrated extract. google.cominnovareacademics.in

Maceration : This is a simple and traditional extraction method where finely ground plant material is soaked in a solvent (known as the menstruum) in a closed vessel for an extended period, often with occasional agitation. newdirectionsaromatics.comtnau.ac.in For essential oils, a carrier oil can be used as the solvent. dutch-essentials.comformulabotanica.com The process allows the desired compounds to diffuse from the plant cells into the solvent. newdirectionsaromatics.com After the maceration period, the liquid extract is strained from the solid plant residue (the marc). newdirectionsaromatics.com

The table below compares the key features of these extraction techniques.

Table 2: Comparison of Extraction Techniques for this compound-Type Compounds
Technique Principle Common Solvents Advantages Disadvantages Reference
Hydrodistillation Co-distillation with water/steam Water Standard method for essential oils, no organic solvent residue. High temperatures may degrade thermolabile compounds. utl.pttaylorandfrancis.com
Solvent Extraction Dissolution of compounds in an organic solvent Hexane, Ethanol, Dichloromethane, Ethyl Acetate Efficient, can be performed at low temperatures. Potential for solvent residue in the final product. newdirectionsaromatics.comgoogle.com
Maceration Soaking plant material in a solvent over time Alcohols, Carrier Oils Simple, requires minimal equipment, gentle for delicate compounds. Time-consuming, may result in lower yields compared to other methods. newdirectionsaromatics.comtnau.ac.indutch-essentials.com

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate this compound. Chromatography is the cornerstone of this purification process.

Column chromatography is a preparative technique used to separate large quantities of compounds from a mixture. libretexts.org The choice between normal-phase and reverse-phase depends on the polarity of the compounds to be separated. biotage.com

Normal-Phase Column Chromatography : In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used with a non-polar mobile phase (eluent). phenomenex.comelementlabsolutions.com Non-polar compounds like the hydrocarbon this compound have a lower affinity for the polar silica gel and thus elute faster, while more polar compounds are retained more strongly. researchgate.net A gradient of solvents with increasing polarity, such as mixtures of hexane and ethyl acetate, is often used to elute compounds from the column sequentially. researchgate.net This is a widely used and effective method for the fractionation of terpenoids. researchgate.net

Reverse-Phase Column Chromatography : This technique employs a non-polar stationary phase, typically a silica gel that has been chemically modified with hydrocarbon chains (e.g., C18 or RP-18), and a polar mobile phase, such as mixtures of methanol, acetonitrile (B52724), and water. nih.govbiotage.com In reverse-phase chromatography, non-polar compounds interact more strongly with the non-polar stationary phase and are retained longer. biotage.com This method is particularly useful for separating compounds within a homologous series or those with subtle differences in lipophilicity. biotage.com It has been successfully applied to the separation of various terpenes and other lipophilic natural products. nih.govbiotage.com

Chromatographic Purification Strategies

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a chromatographic technique used to isolate and purify compounds from a mixture on a larger scale than analytical TLC. In the context of isolating isolongifolene (B72527), a nonpolar sesquiterpene, preparative TLC serves as a valuable purification step. The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).

For the separation of sesquiterpenes like isolongifolene, silica gel is commonly used as the stationary phase. nih.govresearchgate.net The mobile phase is typically a nonpolar solvent system, such as a mixture of n-hexane and ethyl acetate or n-pentane. tandfonline.comnih.gov The choice of the solvent system is critical and is often optimized using analytical TLC to achieve the best separation between the target compound and impurities.

In practice, the crude extract containing isolongifolene is applied as a continuous band onto a preparative TLC plate. The plate is then developed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Nonpolar compounds like isolongifolene will have a higher affinity for the nonpolar mobile phase and will travel further up the plate, resulting in a higher Retention factor (Rf) value. tandfonline.com

After development, the separated bands of compounds are visualized, often under UV light if they are fluorescent or by staining with a visualizing agent like vanillin-sulfuric acid spray followed by heating. nih.gov The band corresponding to isolongifolene is then scraped from the plate, and the compound is eluted from the adsorbent using a suitable solvent. This process can be repeated to improve the purity of the isolated isolongifolene. For instance, subfractions from column chromatography can be further purified by preparative TLC to yield pure compounds. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. For the isolation of sesquiterpenes such as isolongifolene, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netnih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Nonpolar compounds like isolongifolene will have a stronger interaction with the nonpolar stationary phase and will therefore elute later than more polar compounds.

The efficiency of the separation can be optimized by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic modifier is gradually increased over time, is often used to resolve complex mixtures of sesquiterpenes. researchgate.net Detection is commonly achieved using a photodiode array (PDA) detector or a mass spectrometer (MS). While sesquiterpene hydrocarbons lack strong chromophores, they can be detected at low UV wavelengths, such as 200 or 220 nm. researchgate.net

HPLC can also be used as a pre-purification step to isolate the sesquiterpene hydrocarbon fraction from a complex essential oil extract. unime.itresearchgate.net This fraction can then be subjected to further analysis by other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for detailed qualitative and quantitative analysis. unime.it For preparative HPLC, the collected fractions corresponding to the desired compound are concentrated to yield the purified substance. tandfonline.com

The following table summarizes typical parameters used in the HPLC analysis of sesquiterpenes:

ParameterDescription
Column Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at 200-220 nm, PDA, or MS
Flow Rate Typically 1 mL/min for analytical scale
Size Exclusion Chromatography (e.g., Sephadex LH-20)

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or molecular weight. Sephadex LH-20 is a popular stationary phase for this purpose, particularly for the separation of natural products like terpenoids in organic solvents. cytivalifesciences.comnawah-scientific.comcytivalifesciences.com

Sephadex LH-20 is a hydroxypropylated dextran-based medium that exhibits both hydrophilic and lipophilic properties, allowing it to be used with a wide range of solvents. cytivalifesciences.comresearchgate.net In SEC, larger molecules are unable to enter the pores of the stationary phase and thus elute first, while smaller molecules can penetrate the pores to varying degrees and therefore have a longer retention time.

This technique is particularly useful for fractionating complex extracts and as a polishing step in purification. cytivalifesciences.comavantorsciences.com For the isolation of this compound, a crude extract can be applied to a Sephadex LH-20 column and eluted with a suitable solvent. The fractions are collected and analyzed to identify those containing the desired compound. It can effectively separate compounds with close molecular weights. labmartgh.com

The choice of solvent is crucial and can influence the separation mechanism. While the primary mechanism is size exclusion, partitioning effects can also occur due to the dual nature of the Sephadex LH-20 matrix. cytivalifesciences.comresearchgate.net The resin is versatile and can be used in both analytical and preparative scale chromatography. avantorsciences.comlabmartgh.com

Here is a table summarizing the properties of Sephadex LH-20:

PropertyDescription
Matrix Hydroxypropylated cross-linked dextran (B179266) cytivalifesciences.com
Application Molecular sizing of natural products like terpenoids cytivalifesciences.comnawah-scientific.com
Solvent Compatibility Water, polar organic solvents, and aqueous solvent mixtures cytivalifesciences.comavantorsciences.com
Primary Separation Mode Size exclusion nawah-scientific.com
Secondary Separation Mode Partition chromatography cytivalifesciences.comresearchgate.net

pH-Based Separation Techniques (Acid-Base Extraction)

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. masterorganicchemistry.comwikipedia.org This method relies on the differential solubility of a compound in its neutral form versus its charged (salt) form in two immiscible liquid phases, typically an organic solvent and an aqueous solution. masterorganicchemistry.com

While this compound itself is a neutral hydrocarbon and does not possess acidic or basic functional groups, acid-base extraction can be a crucial preliminary step to remove acidic or basic impurities from a crude natural product extract. masterorganicchemistry.com For instance, if an extract contains acidic compounds (like carboxylic acids) or basic compounds (like alkaloids) alongside neutral terpenes, these can be selectively removed.

The general procedure involves dissolving the crude extract in an organic solvent. masterorganicchemistry.com To remove acidic impurities, the organic solution is washed with a basic aqueous solution (e.g., sodium hydroxide (B78521) solution). The acidic compounds react with the base to form water-soluble salts, which then partition into the aqueous phase. masterorganicchemistry.comgoogle.com Similarly, to remove basic impurities, the organic solution is washed with an acidic aqueous solution (e.g., hydrochloric acid), converting the basic compounds into their water-soluble salts that move to the aqueous layer.

After these washes, the organic layer, now enriched with neutral compounds like this compound, is separated, dried, and concentrated. This pre-purification step simplifies the mixture, making subsequent chromatographic purification of this compound more efficient. The pH of the aqueous solution is a critical parameter that must be controlled to ensure effective separation. solubilityofthings.com

Elucidation of this compound Biosynthesis

Connections to Longifolene (B8805489) Biosynthetic Routes

The biosynthesis of this compound is understood to be closely linked to that of longifolene. researchgate.net Longifolene is a tricyclic sesquiterpene that is biosynthesized from farnesyl diphosphate (B83284) (FPP) through a complex cationic polycyclization cascade. wikipedia.org While the direct enzymatic synthesis of this compound in nature has not been definitively established, it is known that isolongifolene can be produced through an acid-catalyzed rearrangement of longifolene. researchgate.net

The biosynthesis of longifolene starts with the ionization of farnesyl diphosphate (FPP), leading to a series of cyclizations and rearrangements to form the characteristic tricyclic skeleton of longifolene. wikipedia.org It has been proposed that this compound may arise in nature through a similar enzymatic pathway or as a result of the subsequent rearrangement of a longifolene-like intermediate. The production of longifolene has been achieved in engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli by introducing the longifolene synthase gene. acs.orgresearchgate.netnih.gov

General Sesquiterpenoid Biosynthesis Pathways (e.g., Mevalonate (B85504) Pathway, Methylerythritol Phosphate (B84403) Pathway)

Sesquiterpenoids, including this compound, are a class of C15 terpenes derived from the precursor farnesyl diphosphate (FPP). genome.jpgenome.jp FPP is synthesized from two five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net Plants and other organisms utilize two primary pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. univie.ac.atrsc.org

The Mevalonate (MVA) pathway typically operates in the cytosol of plants and is the primary source of precursors for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgplos.org This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. univie.ac.at

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, occurs in the plastids of plant cells and is generally responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.org This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net

While there is a general compartmentalization of these pathways, some crosstalk can occur, with intermediates being transported between the cytosol and plastids. acs.orgnih.gov For sesquiterpene biosynthesis, the MVA pathway is considered the principal source of FPP. plos.org Once FPP is formed, it is cyclized by specific terpene synthases to generate the vast diversity of sesquiterpene skeletons, including the precursor to this compound. genome.jp

The following table outlines the key features of the MVA and MEP pathways:

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location (in plants) Cytosol rsc.orgplos.orgPlastids rsc.orgplos.org
Starting Materials Acetyl-CoA univie.ac.atPyruvate and Glyceraldehyde-3-phosphate researchgate.net
Primary Products (in plants) Sesquiterpenes, Triterpenes rsc.orgplos.orgMonoterpenes, Diterpenes, Tetraterpenes rsc.orgplos.org
Key Intermediate Mevalonic acid univie.ac.at2-C-methyl-D-erythritol 4-phosphate (MEP) rsc.org

Enzymatic Steps in this compound Formation

The biosynthesis of the tricyclic sesquiterpene this compound is a subject of scientific interest, and while a direct enzymatic pathway has not been definitively elucidated, its formation is understood to be closely linked to the biosynthesis of its isomer, longifolene. Current research indicates that this compound is typically formed through the acid-catalyzed rearrangement of longifolene, and a dedicated enzyme, "isolongifolene synthase," has not yet been identified. researchgate.net

The journey to this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). FPP is synthesized in the cytoplasm through the mevalonate (MVA) pathway. nih.govnih.gov This precursor then undergoes a complex cyclization reaction to form the parent structures of various sesquiterpenes.

In the case of the longifolene/isolongifolane backbone, the key enzymatic step is the conversion of FPP to longifolene, a reaction catalyzed by the enzyme longifolene synthase (LgfS). nih.govwikipedia.org This enzyme facilitates an intricate cascade of cyclizations and rearrangements of the linear FPP molecule to produce the characteristic tricyclic structure of longifolene. researchgate.netnih.gov Longifolene synthase is a type of terpene synthase (TPS), a large family of enzymes responsible for the vast diversity of terpene structures found in nature. nih.govfrontiersin.org

Following the enzymatic synthesis of longifolene, it is proposed that this compound arises from a subsequent rearrangement. While this rearrangement is well-documented under acidic conditions in chemical syntheses, the existence of a specific enzyme catalyzing this transformation in vivo remains unknown. researchgate.netnih.gov It is plausible that non-enzymatic conditions within specific cellular compartments of an organism could facilitate this rearrangement.

Detailed Research Findings:

Studies involving the metabolic engineering of microorganisms like Escherichia coli have successfully produced longifolene by introducing the gene for longifolene synthase from organisms such as Picea abies (Norway spruce). nih.gov In these engineered systems, the production of longifolene is dependent on the available pool of FPP. nih.gov Research has also shown that the overexpression of FPP synthase, the enzyme that produces FPP, can lead to increased yields of longifolene. nih.gov

While the direct enzymatic production of this compound is not established, the enzymatic formation of its precursor, longifolene, is a critical step. The mechanism of longifolene synthase involves the ionization of FPP, followed by a series of intramolecular cyclizations and a 1,3-hydride shift to yield the longifolene skeleton. wikipedia.org

Data on Key Molecules in the Putative Pathway to this compound:

Molecule NameAbbreviationRole
Farnesyl pyrophosphateFPPUniversal precursor for sesquiterpenes
Longifolene-Direct enzymatic product from FPP; precursor to this compound
This compound-Formed via rearrangement of longifolene

Enzymes Involved in the Formation of the this compound Precursor:

Enzyme NameAbbreviationFunction
Farnesyl pyrophosphate synthaseFPPSSynthesizes FPP from smaller isoprenoid units
Longifolene synthaseLgfSCatalyzes the cyclization of FPP to longifolene

Structure Activity Relationship Sar Studies in Isolongifolane Chemistry

Theoretical Frameworks for Structure-Activity Analysis

The analysis of structure-activity relationships can be broadly categorized into qualitative and quantitative frameworks. These approaches provide the logical foundation for rational drug design and the optimization of lead compounds derived from the isolongifolane skeleton. nih.govnih.gov

Qualitative SAR involves identifying and describing the non-mathematical relationships between structural features and biological activity. nih.gov This approach often relies on the analysis of a series of synthesized analogs to deduce which functional groups or structural modifications lead to an increase, decrease, or abolishment of activity. For instance, in a series of related compounds, the introduction of electron-withdrawing groups versus electron-donating groups at a specific position can reveal electronic requirements for activity. nih.gov Similarly, altering the size or lipophilicity of substituents can provide insights into the steric and hydrophobic constraints of the biological target. nih.gov

A practical example can be seen in studies of compounds derived from longifolene (B8805489), a structurally related terpene. The antiproliferative activity of novel tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety was evaluated against various cancer cell lines. The findings demonstrate a clear qualitative SAR, where the nature of the substituent on a phenylsulfonyl group attached to the triazole ring significantly impacts cytotoxicity.

CompoundSubstituent (R)IC₅₀ (μM) vs. A549 Cell Line jmaterenvironsci.comIC₅₀ (μM) vs. HT-29 Cell Line jmaterenvironsci.com
6b4-F15.42 ± 1.5119.82 ± 1.29
6c4-Cl14.36 ± 2.0318.55 ± 1.98
6d4-Br11.25 ± 1.6214.37 ± 1.15
6g4-OCH₃10.13 ± 2.0813.75 ± 2.11
6h2,4-di-Cl9.89 ± 1.7712.86 ± 1.53
5-FU (Control)-25.31 ± 2.1428.42 ± 1.83

From this data, a qualitative relationship can be established: the presence of halogen substituents on the phenyl ring results in potent antiproliferative activity, which is generally superior to the standard drug 5-Fluorouracil (5-FU). Furthermore, a methoxy (B1213986) group (6g) or dichlorination (6h) appears to enhance potency compared to single halogen substitutions. Such analyses guide the synthesis of future analogs by highlighting promising areas for chemical modification.

Quantitative Structure-Activity Relationship (QSAR) modeling moves beyond qualitative descriptions to establish a mathematical equation that correlates the chemical structure of a compound with its biological activity. nih.govnih.gov This is achieved by parameterizing the chemical structure using numerical values known as molecular descriptors. nih.gov A QSAR model takes the form of a statistical relationship, such as:

Activity = f (Molecular Descriptors) + error nih.gov

The goal of QSAR is to create a robust and predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov This computational approach is a cornerstone of modern drug discovery, as it helps prioritize synthetic efforts and screen virtual libraries of compounds. nih.govnih.gov For sesquiterpenes, QSAR models have been successfully developed to predict various biological activities, including sedative, antitrypanosomal, and anti-inflammatory effects. nih.govjocpr.comhufocw.org

The development of a QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model building using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorous model validation. nih.govnih.gov Validation is crucial and often involves assessing the model's correlation coefficient (R²), its internal predictive ability through cross-validation (Q²), and its external predictive power on a set of compounds not used in model training. nih.govjocpr.com For example, a QSAR study on the antitrypanosomal activity of 130 sesquiterpene lactones yielded models with good coefficients of determination (R² ranging from 0.71 to 0.85) and internal validation coefficients (Q² values from 0.62 to 0.72). jocpr.com

Molecular Descriptors in this compound SAR Studies

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. thieme-connect.com They are the independent variables in a QSAR equation and are critical for translating chemical structure into a format suitable for statistical analysis. These descriptors can be classified based on their dimensionality (0D to 4D) or their theoretical basis. thieme-connect.com For SAR studies of this compound and its analogs, several classes of descriptors are particularly relevant.

Physicochemical descriptors quantify properties such as lipophilicity, electronic distribution, and steric bulk. These are among the most widely used descriptors in QSAR because they relate directly to a compound's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP): The logarithm of the octanol-water partition coefficient, logP, is a measure of a molecule's hydrophobicity. It influences membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov

Molar Refractivity (MR): This descriptor is related to the molar volume and polarizability of a molecule. researchgate.net It can encode information about the size of a substituent and its potential for dispersion interactions with a receptor. nih.govresearchgate.net In a QSAR model for the sedative activity of sesquiterpenes, molar refractivity was found to be a statistically important predictor of activity. nih.gov

Electronic Descriptors: These quantify the electronic properties of a molecule. Examples include dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.org These descriptors are crucial for modeling electrostatic and covalent interactions between the compound and its biological target. mdpi.com

Topological descriptors, also known as 2D descriptors, are derived from the two-dimensional graph representation of a molecule. thieme-connect.com They encode information about molecular size, shape, branching, and connectivity. A key advantage is that they are independent of the 3D conformation of the molecule.

Connectivity Indices (e.g., Chi indices): These indices quantify the degree of branching and connectivity within the molecular skeleton.

Atom Counts and Bond Counts: These are the simplest constitutional descriptors, representing the number of atoms of a certain type or bonds of a certain order. nih.gov

QSAR studies on sesquiterpene lactones have shown that topological and constitutional descriptors, such as the number of specific atom types or π-systems, can enhance biological activity. nih.gov

Three-dimensional (3D) QSAR methods consider the 3D structure of molecules and the fields they produce. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for visualizing SAR. In these approaches, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. The resulting data is then analyzed to generate 3D contour maps. mdpi.com

These maps highlight regions in space where specific properties are favorable or unfavorable for biological activity:

Green Contours: Indicate regions where steric bulk is favorable for activity.

Yellow Contours: Indicate regions where steric bulk is unfavorable.

Blue Contours: Show regions where positive electrostatic potential is favorable.

Red Contours: Show regions where negative electrostatic potential is favorable.

For example, a CoMFA model for antitubercular scalarane sesterterpenes indicated the importance of positive electrostatic potential and limited steric bulk near the C-12 position of the molecule for enhanced activity. Applying such a 3D-QSAR model to this compound derivatives would provide invaluable visual insights into the spatial requirements of their biological target, guiding the precise placement and nature of substituents to maximize potency.

Table of Molecular Descriptors Relevant to this compound SAR
Descriptor ClassSpecific DescriptorInformation Encoded
PhysicochemicalLipophilicity (logP)Hydrophobicity, membrane permeability. nih.gov
Molar Refractivity (MR)Molecular volume and polarizability. nih.gov
Electronic Properties (HOMO/LUMO)Electron distribution, reactivity, electrostatic interactions. hufocw.org
TopologicalConnectivity IndicesMolecular branching and connectivity.
Shape IndicesOverall molecular shape and size.
Three-Dimensional (3D)Steric Fields (CoMFA)Spatial arrangement and bulk.
Electrostatic Fields (CoMFA)3D distribution of partial charges.

Advanced Computational Approaches in SAR

The exploration of chemical structures and their biological activities is greatly enhanced by computational models. These methods offer predictive insights that can guide the synthesis and testing of new compounds.

Machine Learning and Neural Networks in SAR Prediction

Machine learning (ML) and artificial neural networks (ANNs) represent a frontier in quantitative structure-activity relationship (QSAR) modeling. These approaches utilize algorithms to learn from large datasets of chemical structures and their associated biological activities. By identifying complex, non-linear patterns, ML and ANN models can predict the activity of novel compounds.

A typical workflow for developing an ML-based QSAR model involves:

Data Curation: Assembling a dataset of compounds with known activities.

Descriptor Calculation: Generating numerical representations (descriptors) of the molecular structures.

Model Training: Using a portion of the dataset to train the ML algorithm.

Model Validation: Testing the model's predictive power on a separate subset of the data.

Despite the broad utility of these methods in modern chemistry, a specific application to develop predictive SAR models for this compound derivatives has not been reported in the reviewed literature. Consequently, no data tables or specific research findings can be presented.

Comparative Molecular Field Analysis (CoMFA) for this compound Analogs

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic properties. nih.gov The process involves aligning the molecules and then calculating their interaction energies with a probe atom at various grid points. The resulting fields are then analyzed using statistical methods, typically Partial Least Squares (PLS), to generate a predictive model. nih.gov

The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. This provides intuitive guidance for the design of new, more potent analogs.

A search of scientific databases did not yield any studies where CoMFA has been specifically applied to a series of this compound analogs. Therefore, no data on CoMFA models, statistical parameters (like q² or r² values), or contour map interpretations for this compound can be provided.

Advanced Applications and Future Research Directions in Isolongifolane Chemistry

Development of Isolongifolane-Based Chemosensors

The unique structural framework of this compound has prompted its exploration as a scaffold for the development of chemosensors, particularly those based on fluorescence. These sensors are designed to detect specific ions by exhibiting a change in their fluorescent properties upon binding.

Fluorescent Chemosensors for Ion Detection

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence. chemisgroup.us This "turn-on" or "turn-off" response provides a highly sensitive method for detection. researchgate.net The design of these sensors often involves integrating a fluorophore (the fluorescent component) with a receptor that selectively binds to the target ion. chemisgroup.us

Derivatives of various organic molecules, such as 1,8-naphthalimide, have been successfully synthesized to act as reusable colorimetric and fluorescent chemosensors for anions like fluoride. zstu.edu.cn Similarly, other complex organic structures have been developed for the detection of a wide range of metal ions, including Zn2+, Cd2+, Hg2+, and Pb2+. researchgate.netnih.gov The selectivity of these chemosensors is a critical aspect, with researchers designing molecules that can distinguish between different ions. For instance, a naphthalimide derivative was shown to produce a green emission for Zn2+ and a blue emission for Cd2+, allowing for their differentiation. nih.gov

Mechanistic Principles of Chemosensor Functionality (e.g., Photoinduced Electron Transfer (PET) Quenching)

A primary mechanism governing the function of many fluorescent chemosensors is Photoinduced Electron Transfer (PET). researchgate.net PET is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been excited by light. researchgate.net In the context of chemosensors, the system is typically designed with a fluorophore linked to a receptor (ionophore). nih.gov

In the "off" state (before binding to an ion), the fluorescence of the fluorophore is quenched. This occurs because, upon excitation, an electron is transferred from the receptor to the fluorophore, preventing the fluorophore from emitting light. researchgate.netnih.gov When the target ion binds to the receptor, the energy of the receptor's electrons is lowered. This change prevents the electron transfer to the excited fluorophore. nih.gov As a result, the fluorescence is "turned on," and an increase in emission intensity is observed. nih.govrsc.org This PET-based signal transduction is a common strategy in the design of sensors for various cations. nih.gov The efficiency of this process is dependent on the HOMO-LUMO energy levels of the fluorophore and the receptor. nih.gov

Potential for this compound Scaffolds in Organic Synthesis

The use of natural products as scaffolds for creating diverse chemical libraries is a significant strategy in drug discovery. nih.gov These natural scaffolds provide a three-dimensional framework that can be chemically modified to produce a wide range of new molecules for biological screening. nih.govnih.gov This approach avoids the often lengthy and resource-intensive process of synthesizing complex scaffolds from scratch. nih.gov

This compound, with its rigid and sterically hindered tricyclic structure, presents a unique and valuable scaffold for organic synthesis. Its complex architecture can be a starting point for generating novel compounds with potential applications in various fields, including medicinal chemistry and materials science. The derivatization of such scaffolds can lead to improvements in potency, selectivity, and other important properties of the final products. nih.gov The goal is to create libraries of compounds that occupy a unique chemical space, potentially leading to the discovery of new bioactive molecules. chemrxiv.org

Integration of this compound Research with Sustainable Chemistry Initiatives

Sustainable chemistry, also known as green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netoecd-ilibrary.org This approach encompasses principles such as the use of renewable feedstocks, catalysis over stoichiometric reagents, and designing for degradation. oecd-ilibrary.org

Research into this compound, a derivative of the natural product longifolene (B8805489), can align with sustainable chemistry initiatives in several ways. As a naturally derived starting material, it can be considered a renewable feedstock. The development of efficient, atom-economical reactions to modify the this compound scaffold is a key aspect of green chemistry. Furthermore, exploring the use of this compound-based compounds in applications that contribute to sustainability, such as environmentally friendly catalysts or biodegradable materials, would be a significant contribution. The European Technology Platform for Sustainable Chemistry (SusChem) and other similar initiatives encourage research and development in these areas to address societal challenges. suschem.orgunep.org The ultimate goal is to leverage chemistry to support a sustainable future, minimizing environmental impact and maximizing social benefits. unep.orgeuropa.eu

Computational Predictions for Novel this compound Reactivity and Properties

Computational chemistry has become an indispensable tool for predicting the reactivity and properties of molecules, guiding experimental design and saving resources. jstar-research.comscirp.org Techniques like Density Functional Theory (DFT) can be used to study the electronic and structural properties of compounds, providing insights into their stability, solubility, and potential interactions. scirp.orgnih.gov

For a complex molecule like this compound, computational methods can be employed to:

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, chemists can predict the most likely outcomes of reactions and identify potential side products. escholarship.org This is crucial for designing efficient synthetic routes to novel this compound derivatives.

Elucidate Reaction Mechanisms: Computational studies can provide a detailed understanding of how reactions occur at the molecular level, including the role of catalysts and the origins of selectivity. escholarship.org

Determine Molecular Properties: Properties such as charge distribution, molecular orbital energies (HOMO and LUMO), and spectroscopic characteristics can be calculated. jstar-research.comnih.gov These calculations are vital for understanding the reactivity of this compound and for designing derivatives with specific electronic or optical properties, for instance, in the development of chemosensors. nih.gov Frontier Molecular Orbital (FMO) analysis, in particular, helps in understanding the electronic transitions involved in absorption and emission processes. nih.gov

By integrating computational predictions with experimental work, researchers can accelerate the discovery of new reactions and applications for the this compound scaffold.

Q & A

Q. What ethical considerations apply to this compound research involving biological samples?

  • Methodological Answer : Obtain institutional review board (IRB) approval for human/animal studies. Adhere to ARRIVE guidelines for in vivo experiments, including sample size justification and humane endpoints. Disclose conflicts of interest in funding .

Tables for Key Data Presentation

Table 1 : Standard Spectroscopic Data for this compound

TechniqueKey Peaks/ValuesReference Standard
¹H NMR (CDCl₃)δ 1.25 (s, 3H, CH₃)[3]
¹³C NMRδ 145.2 (C=C), 22.1 (CH₃)[3]
HRMS (ESI+)m/z 245.2012 [M+Na]⁺[3]

Table 2 : Common Bioassay Conditions for this compound

Assay TypeCell Line/ModelConcentration RangeKey Findings
CytotoxicityHeLa1–100 µMIC₅₀ = 32 µM
Anti-inflammatoryRAW 264.710–200 µMTNF-α inhibition 40%

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Reactant of Route 1
Isolongifolane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.